molecular formula C20H15N3O5S B2994816 N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 476462-40-5

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2994816
CAS RN: 476462-40-5
M. Wt: 409.42
InChI Key: MYAOIOKAUBQPBA-UHFFFAOYSA-N
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Description

“N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic compound. It contains a thiadiazole ring, which is a type of heterocycle that is often found in various pharmaceuticals . The compound also features a chromene moiety, which is a key structural component in a variety of biologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research highlights the synthesis of compounds with similar structures to N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide, focusing on their crystal and molecular structure analysis. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide provides insights into the crystalline structure and hydrogen bond interactions, which are crucial for understanding the physical and chemical properties of related compounds (Prabhuswamy et al., 2016).

Chemical Properties and Reactions

The novel synthesis of copper(II), cobalt(II), and nickel(II) complexes using organic ligands related to the specified compound reveals their structural and electrochemical properties. Such studies are essential for understanding the compound's reactivity and potential applications in catalysis and materials science (Myannik et al., 2018).

Biological Evaluations

Although the direct biological evaluations of N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide were not found, research on similar compounds, such as the synthesis and characterization of coumarin derivatives containing thiazolidin-4-one rings, offers insights into the methodology for assessing potential biological activities, including antimicrobial and anticancer properties. These evaluations are critical for identifying novel therapeutic agents (Ramaganesh et al., 2010).

Advanced Applications

Research into the enhancement of redox stability and electrochromic performance of materials by incorporating similar units suggests potential applications in developing advanced materials for electronics and optoelectronics. This demonstrates the versatility of the chemical framework for various scientific applications (Wang & Hsiao, 2014).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be a pharmaceutical, the thiadiazole ring and chromene moiety could interact with biological targets in the body .

Future Directions

Future research on this compound could involve studying its potential uses, such as in pharmaceuticals or materials science. Further studies could also explore its synthesis, properties, and safety .

properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5S/c1-26-12-7-8-13(16(10-12)27-2)18-22-23-20(29-18)21-17(24)14-9-11-5-3-4-6-15(11)28-19(14)25/h3-10H,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAOIOKAUBQPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC4=CC=CC=C4OC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide

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